molecular formula C20H17FN4 B6043276 N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B6043276
Molekulargewicht: 332.4 g/mol
InChI-Schlüssel: YKUISZTZWQZJHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in the development of protein kinase inhibitors (PKIs) for targeted therapy . This structural class is known for its planar, fused bicyclic system, which serves as a bioisostere of the purine ring of ATP, enabling competitive binding at the active sites of various kinase enzymes . Compounds within this chemical family have demonstrated potent inhibitory effects on a range of kinases, including those implicated in oncogenesis, such as EGFR, B-Raf, MEK, and various Cyclin-Dependent Kinases (CDKs) . The specific substitution pattern of this compound—featuring a 4-fluorophenyl group at the 3-position and a benzylamine at the 7-position—is strategically designed to optimize interactions with hydrophobic regions and key amino acid residues within enzyme binding pockets . Research on closely related analogues has shown that the 4-fluorophenyl moiety can contribute to enhanced biological activity, such as in the inhibition of mycobacterial ATP synthase for tuberculosis research . Furthermore, the 7-(benzylamine) side chain is a critical pharmacophoric element that can be tailored to improve selectivity and potency against specific molecular targets . This compound is intended for use in non-clinical research applications only, including but not limited to: in vitro enzymatic and cellular assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of novel potential therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4/c1-14-11-19(22-12-15-5-3-2-4-6-15)25-20(24-14)18(13-23-25)16-7-9-17(21)10-8-16/h2-11,13,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUISZTZWQZJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the benzyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with benzyl halides in the presence of a base such as potassium carbonate.

    Introduction of the fluorophenyl group: This can be done through a Suzuki-Miyaura coupling reaction between the pyrazolo[1,5-a]pyrimidine derivative and a fluorophenylboronic acid, using a palladium catalyst.

    Introduction of the methyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with methyl halides in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors, resulting in changes in gene expression and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit structural diversity at the 3-, 5-, and 7-positions, which significantly influences their biological activity, pharmacokinetics, and safety profiles. Below is a detailed comparison:

Structural Modifications and Anti-Mycobacterial Activity
Compound Name 3-Substituent 5-Substituent 7-Amine Substituent Key Biological Findings Reference
Target Compound 4-Fluorophenyl Methyl Benzyl Potent M. tb inhibition; low hERG liability; moderate microsomal stability (predicted)
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl IC₅₀ = 0.12 µM against M. tb; high metabolic stability in mouse liver microsomes
3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (34) 4-Fluorophenyl 4-Methoxyphenyl Pyridin-2-ylmethyl IC₅₀ = 0.08 µM; improved solubility but reduced microsomal stability
3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (47) 4-Fluorophenyl Phenyl 6-Methylpyridin-2-ylmethyl IC₅₀ = 0.15 µM; reduced hERG inhibition risk compared to unmodified pyridinyl analogs
3-(4-Fluorophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Methyl Pyridin-3-ylmethyl Lower anti-M. tb activity (IC₅₀ > 1 µM) due to altered amine positioning

Key Observations :

  • 3-Position: The 4-fluorophenyl group is essential for ATP synthase inhibition. Replacement with non-fluorinated aryl groups (e.g., phenyl) reduces potency by 10–100-fold .
  • 5-Position : Methyl substitution (as in the target compound) balances steric bulk and metabolic stability. Bulky groups (e.g., p-tolyl, 4-isopropylphenyl) enhance potency but may compromise pharmacokinetics .
  • 7-Amine Substituent : Pyridin-2-ylmethyl analogs (e.g., 33, 34) show superior anti-M. tb activity compared to benzyl derivatives, likely due to hydrogen bonding with the ATP synthase target. However, benzyl-substituted compounds (like the target) exhibit lower hERG channel inhibition, reducing cardiac toxicity risks .

Key Findings :

  • The target compound’s benzyl group confers lower hERG affinity compared to pyridinylmethyl analogs, which often exhibit IC₅₀ values <20 µM .
  • Microsomal stability correlates with 5-substituent bulkiness. Methyl (target compound) and phenyl (47) groups enhance stability, while 4-isopropylphenyl (35) reduces it due to increased metabolic oxidation .
Comparison with Non-Pyrazolo[1,5-a]pyrimidine Analogs

Triazolopyrimidines (e.g., N,5-dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) show antimalarial activity but lack efficacy against M. tb. Their distinct scaffold limits direct structural comparison but highlights the pyrazolo[1,5-a]pyrimidine core’s specificity for mycobacterial targets .

Q & A

Q. Q1. What are the key steps in synthesizing N-benzyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis involves multi-step organic reactions starting with the formation of the pyrazolo[1,5-a]pyrimidine core. A typical approach includes:

  • Cyclization of precursors like α,β-unsaturated ketones with triazol-5-amine derivatives under reflux conditions.
  • Functionalization via nucleophilic substitution or coupling reactions to introduce the benzyl and 4-fluorophenyl groups.
  • Optimization using polar aprotic solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance yield (70–85%) and purity .

Q. Q2. How is the purity and structural integrity of this compound validated?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV detection) monitor reaction progress and purity (>95%) .
  • Spectroscopy : 1H^1H/13C^{13}C NMR confirms substituent positions (e.g., 4-fluorophenyl δ~7.2 ppm, benzyl CH2_2 δ~4.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ = 403.18) .

Q. Q3. What structural features influence its solubility and stability?

  • Hydrophobic groups : The 4-fluorophenyl and benzyl substituents reduce aqueous solubility but enhance lipid membrane permeability.
  • Stability : The pyrazolo[1,5-a]pyrimidine core is stable under acidic conditions (pH 3–7) but degrades in strong bases. Storage at −20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replacing the benzyl group with pyridinylmethyl (e.g., 3-pyridinyl) increases kinase inhibition potency (IC50_{50} reduced from 120 nM to 45 nM) .
  • Fluorine positioning : Para-fluorine on the phenyl group enhances target binding via dipole interactions, while meta-substitution reduces activity .
  • Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or CDK2 .

Q. Q5. How do analytical data resolve contradictions in reported biological activities?

  • Case example : Conflicting IC50_{50} values (e.g., 50 nM vs. 200 nM for CDK inhibition) may arise from assay conditions.
    • Solution : Standardize assays (e.g., ATP concentration, incubation time) and validate via orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Impurity interference : Trace byproducts (e.g., de-fluorinated analogs) can skew results. LC-MS/MS quantifies impurities (<0.1% threshold) .

Q. Q6. What computational strategies predict pharmacokinetic properties?

  • ADMET profiling : Tools like SwissADME predict moderate bioavailability (F~30%) due to high logP (~3.5).
  • Metabolic sites : CYP3A4-mediated oxidation at the benzyl position (identified via DFT calculations) guides prodrug design .

Methodological Challenges

Q. Q7. What strategies improve synthetic yield for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h (yield increases from 65% to 88%) .
  • Flow chemistry : Enables continuous production of intermediates (e.g., pyrimidine precursors) with >90% purity .

Q. Q8. How to address low solubility in in vitro assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles improves aqueous dispersion (size ~150 nm, PDI <0.2) .

Biological Applications

Q. Q9. What preclinical models validate its therapeutic potential?

  • Cancer : In murine xenografts, 50 mg/kg dosing (oral) reduces tumor volume by 60% (vs. control) via apoptosis (caspase-3 activation) .
  • Antiviral : EC50_{50} = 1.2 μM against HCoV-229E in Vero cells, with low cytotoxicity (CC50_{50} >50 μM) .

Q. Q10. How is target engagement confirmed in cellular systems?

  • Cellular thermal shift assay (CETSA) : Confirms binding to EGFR in A549 lysates (ΔTm_{m} = +4.5°C at 10 μM) .
  • Knockdown/rescue : siRNA-mediated EGFR silencing abolishes antiproliferative effects, confirming target specificity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.